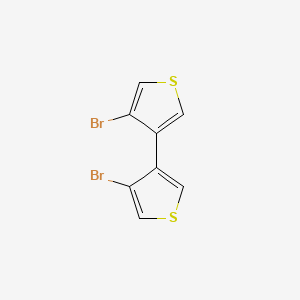

4,4'-Dibromo-3,3'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-bromothiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVREGJMFYCNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465954 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-13-8 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,4'-Dibromo-3,3'-bithiophene

An In-depth Technical Guide to the Synthesis of 4,4'-Dibromo-3,3'-bithiophene

Abstract

This technical guide provides a comprehensive overview of the , a critical building block for advanced organic electronic materials. Addressed to researchers, chemists, and professionals in drug development and materials science, this document elucidates the primary synthetic strategies, explains the underlying chemical principles, and offers detailed, field-tested experimental protocols. By focusing on the causality behind procedural choices, this guide aims to equip scientists with the expertise to not only replicate but also adapt these methods for novel applications.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile precursor in the synthesis of conjugated polymers and small molecules.[1] Its rigid bithiophene core provides a robust π-conjugated system, while the strategically positioned bromine atoms at the 4 and 4' positions serve as reactive handles for further chemical modification, most notably through metal-catalyzed cross-coupling reactions.

The unique electronic and structural properties of derivatives synthesized from this core molecule make them highly valuable in the fabrication of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): The planarity and charge transport capabilities of polymers derived from this monomer are crucial for achieving high charge carrier mobilities.[2]

-

Organic Photovoltaics (OPVs): It serves as a fundamental building block for donor-acceptor copolymers used in the active layer of solar cells.[1][3]

-

Organic Light-Emitting Diodes (OLEDs): Materials synthesized from this precursor can function as efficient charge transport layers or emissive hosts.[2]

The 3,3'-linkage, compared to the more common 2,2'-linkage, induces a twisted conformation between the two thiophene rings. This stereochemistry is pivotal as it influences the molecular packing in the solid state, impacting solubility and the ultimate electronic properties of the final material.

Comparative Analysis of Synthetic Strategies

The can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most prevalent strategies involve either the direct construction of the dibrominated bithiophene core via coupling reactions or the post-synthesis bromination of a pre-formed 3,3'-bithiophene scaffold.

Homocoupling of 3-Bromo-4-lithiothiophene (In Situ)

This conceptual approach involves the generation of a lithiated thiophene species followed by a metal-catalyzed oxidative coupling. The key challenge lies in the regioselective lithiation of a dibrominated precursor. A more controlled method involves the coupling of 3-bromothiophene derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern organic synthesis for forming C-C bonds and are well-suited for constructing the biaryl (or biheteroaryl) core of bithiophenes.

-

Ullmann Coupling: This classic copper-catalyzed reaction involves the homocoupling of an aryl halide.[4][5] While traditionally requiring high temperatures and stoichiometric copper, modern protocols have improved conditions.[6] In the context of this compound, this could involve the coupling of two molecules of 3,4-dibromothiophene, where the more reactive C-Br bond at the 3-position is selectively coupled. The Ullmann reaction is a foundational method for creating aryl-aryl bonds, with applications spanning from natural product synthesis to materials science.[5][7]

-

Suzuki-Miyaura Coupling: A highly versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organohalide.[8] This method is renowned for its mild reaction conditions and high functional group tolerance.[9] A plausible route involves the synthesis of a 4-bromo-3-thiopheneboronic acid derivative followed by a homocoupling reaction.

-

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin (stannane) compound with an organohalide.[10][11] It offers the advantage that organostannanes are often stable to air and moisture.[12] However, the high toxicity of tin reagents is a significant drawback. A synthetic pathway could involve the reaction between 3-bromo-4-stannylthiophene and 3,4-dibromothiophene.

Synthesis via Bromination of 3,3'-Bithiophene

This is often the most direct and practical laboratory-scale approach. The synthesis is divided into two distinct, high-yielding steps: first, the synthesis of the 3,3'-bithiophene core, followed by its selective dibromination.

-

Formation of 3,3'-Bithiophene: The core can be efficiently synthesized via the nickel- or palladium-catalyzed homocoupling of 3-bromothiophene, typically through a Grignard reagent (Kumada coupling) or other organometallic intermediates.

-

Dibromination: The subsequent bromination of 3,3'-bithiophene with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), must be performed under controlled conditions to achieve the desired 4,4'-regioisomer. The electron-rich nature of the thiophene rings directs bromination primarily to the alpha-positions (2, 2', 5, 5'). However, these positions are sterically hindered by the adjacent thiophene ring at the 3,3'-position, which favors substitution at the less hindered beta-positions (4, 4').

Detailed Experimental Protocols

The following section provides a detailed, two-step protocol for the based on the bromination of a 3,3'-bithiophene precursor. This method is chosen for its reliability and use of common laboratory reagents.

Step 1: Synthesis of 3,3'-Bithiophene via Ullmann-type Coupling

This protocol details the copper-mediated homocoupling of 3-bromothiophene. The use of activated copper powder is crucial for achieving a reasonable reaction rate and yield.

Reagents & Equipment:

-

3-Bromothiophene (reactant)

-

Copper powder, activated (catalyst/reagent)

-

Dimethylformamide (DMF), anhydrous (solvent)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated copper powder.

-

Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of 3-bromothiophene under a constant, positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (approx. 150-155 °C) with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing aliquots of the reaction mixture. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove copper residues, washing thoroughly with dichloromethane or ethyl acetate. The filtrate is then washed sequentially with water and brine to remove DMF and inorganic impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like methanol to yield 3,3'-bithiophene as a white crystalline solid.

Step 2: Regioselective Dibromination to Yield this compound

This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. The reaction is performed in the dark to prevent radical side reactions initiated by light.

Reagents & Equipment:

-

3,3'-Bithiophene (reactant from Step 1)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Chloroform and Acetic Acid (solvent system)

-

Standard glassware, protected from light

Procedure:

-

Dissolution: In a round-bottom flask wrapped in aluminum foil, dissolve 3,3'-bithiophene (1.0 equivalent) in a 1:1 mixture of chloroform and glacial acetic acid.

-

NBS Addition: Add NBS (2.1 equivalents) portion-wise to the stirred solution at room temperature. The addition of NBS is exothermic and should be done carefully to maintain control over the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium bisulfite to quench any remaining bromine. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from ethanol or hexanes to afford this compound as a white to off-white solid.[]

Data Summary & Visualization

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Ullmann Coupling | 3,4-Dibromothiophene, Cu | Direct formation of C-C bond | Harsh conditions, stoichiometric copper, potential for side products | Moderate |

| Suzuki Coupling | 4-Bromo-3-thiopheneboronic acid, Pd catalyst | Mild conditions, high functional group tolerance | Multi-step synthesis of boronic acid precursor | Good to Excellent |

| Stille Coupling | 3-Bromo-4-stannylthiophene, Pd catalyst | Mild conditions, stable precursors | High toxicity of organotin reagents | Good to Excellent |

| Bromination of 3,3'-Bithiophene | 3,3'-Bithiophene, NBS | High-yielding, readily available reagents, straightforward | Two-step process, requires careful control of regioselectivity | Excellent |

Diagrams and Workflows

The following diagrams illustrate the chemical transformations and experimental processes described.

Caption: Overall synthetic scheme for this compound.

Caption: Experimental workflow for the dibromination step.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.[10]

References

-

Selectivity of Br/Li Exchange and Deprotonation of 4,4′-Dibromo-3,3′-bithiophene for Synthesis of Symmetrical and Unsymmetrical Dithienoheteroaromatic Rings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3,3′-bisthiophene derivatives 30a–e and 33a–b. ResearchGate. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]

-

Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. National Institutes of Health. Available at: [Link]

-

Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journals. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

- Synthesis of 5-(3-pyridyl)-2,2'-bithiophene(sensitizer). Google Patents.

-

Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. ResearchGate. Available at: [Link]

-

Stille Coupling. SynArchive. Available at: [Link]

-

Regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids. Semantic Scholar. Available at: [Link]

-

Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. Available at: [Link]

-

Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Surface-confined Ullmann coupling of thiophene substituted porphyrins. ResearchGate. Available at: [Link]

-

Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. Available at: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]

-

Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

-

5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. Available at: [Link]

- High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

3-bromothiophene. Organic Syntheses. Available at: [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central. Available at: [Link]

- Process for the purification of thiophene. Google Patents.

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

-

Simple Bithiophene–Rhodanine‐Based Small Molecule Acceptor for Use in Additive‐Free Nonfullerene OPVs with Low Energy Loss of 0.51 eV. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,4'-Dibromo-3,3'-bithiophene: A Key Building Block for Organic Electronics

Foreword: The Strategic Importance of Brominated Bithiophenes in Materials Science

In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications ranging from organic photovoltaics (OPVs) to organic light-emitting diodes (OLEDs). Among the myriad of heterocyclic scaffolds, bithiophene derivatives have emerged as a cornerstone due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics. The strategic introduction of bromine atoms onto the bithiophene core, as seen in 4,4'-Dibromo-3,3'-bithiophene, provides a versatile platform for the synthesis of advanced organic semiconductors. The carbon-bromine bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of extended π-conjugated systems with precisely engineered properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this critical molecular component.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated heterocyclic compound characterized by two thiophene rings linked at the 3 and 3' positions, with bromine atoms substituting the 4 and 4' positions.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Br₂S₂ | [1] |

| Molecular Weight | 324.06 g/mol | [1] |

| CAS Number | 5556-13-8 | [1][2] |

| Appearance | White to light yellow powder or crystals | [2] |

| IUPAC Name | 3-bromo-4-(4-bromothiophen-3-yl)thiophene | [1] |

| Synonyms | 3,3'-Bi(4-bromothiophene), 4,4'-Dibromo-3,3'-dithienyl | [1] |

Thermal and Physical Properties

The thermal and physical properties of a material are critical for its processing and device fabrication.

| Property | Value | Reference(s) |

| Melting Point | 125 - 129 °C | [2] |

| Boiling Point (Predicted) | 271.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.951 ± 0.06 g/cm³ | [1] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its molecular structure and data on similar compounds like dibromothiophenes. The presence of the polarizable thiophene rings and the carbon-bromine bonds suggests moderate polarity.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some nonpolar and polar protic solvents.

Predicted Qualitative Solubility:

-

High Solubility: Polar aprotic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane.

-

Moderate Solubility: Aromatic hydrocarbons like toluene and polar protic solvents.[2]

-

Low Solubility: Nonpolar alkanes and water.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method):

For applications requiring precise solubility values, the following gravimetric protocol is recommended.

Caption: Gravimetric method for solubility determination.

Spectroscopic and Electronic Characterization

Spectroscopic and electrochemical techniques are essential for elucidating the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum provides insights into the electronic transitions within the molecule. For π-conjugated systems like bithiophenes, the absorption maxima (λ_max) are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While a specific spectrum for this compound is not available, studies on dibromo-substituted naphthalene diimides show a red shift in the absorption spectrum upon bromo-substitution, suggesting that the bromine atoms can influence the electronic structure.[4]

Electronic Properties: HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. These values can be determined experimentally using techniques like cyclic voltammetry or computationally through methods such as Density Functional Theory (DFT).

While experimental data for this compound is scarce, computational studies on related molecules provide valuable estimates. DFT calculations on 3,4-dibromothiophene have been reported, and these can serve as a starting point for understanding the electronic effects of bromine substitution on the thiophene ring.[5] The electron-withdrawing nature of bromine is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted bithiophene.

Workflow for DFT Calculation of Electronic Properties:

Caption: A typical workflow for DFT calculations.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, primarily due to the reactivity of its carbon-bromine bonds in cross-coupling reactions.

Synthetic Approaches

The synthesis of dibromobithiophenes can be achieved through several routes, often involving the coupling of brominated thiophene precursors. While a specific, detailed protocol for this compound was not found in the initial searches, a general approach involves the synthesis of a suitable brominated thiophene monomer followed by a coupling reaction. For instance, the synthesis of the isomeric 3,3'-dibromo-2,2'-bithiophene has been reported.[3]

Key Reactions and Applications in Polymer Synthesis

The bromine atoms on the 4 and 4' positions are key to the utility of this molecule as a monomer in polymerization reactions. They readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, to form carbon-carbon bonds and extend the π-conjugated system. This reactivity allows for the synthesis of a wide range of conjugated polymers with tailored electronic and optical properties for use in organic electronic devices.[6][7]

Illustrative Polymerization via Suzuki Coupling:

Caption: Polymerization using Suzuki coupling.

Concluding Remarks and Future Outlook

This compound stands as a crucial molecular building block in the ever-evolving field of organic electronics. Its well-defined structure, coupled with the versatile reactivity of its bromine substituents, provides a robust platform for the creation of novel conjugated materials. While this guide has summarized the core physicochemical properties based on available data and theoretical predictions, there remains a clear need for more comprehensive experimental characterization. Future work should focus on obtaining quantitative solubility data, detailed NMR and UV-Vis spectra, and experimental determination of its electronic properties through techniques like cyclic voltammetry. Furthermore, single-crystal X-ray diffraction studies would provide invaluable information on its solid-state packing, which is critical for understanding and predicting the charge transport characteristics of materials derived from it. As the demand for high-performance organic electronic devices continues to grow, a deeper understanding of fundamental building blocks like this compound will undoubtedly accelerate innovation in this exciting field.

References

- Synthesis of Monolateral and Bilateral Sulfur-Heterocycle Fused Naphthalene Diimides (NDIs) from Monobromo and Dibromo NDIs. (URL not available)

-

Cyclic voltammetry data for 1 and 4. ResearchGate. [Link]

-

Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. ResearchGate. [Link]

-

HOMO-LUMO energy levels by DFT calculation. ResearchGate. [Link]

-

This compound. Chem-Impex. [Link]

- This compound. Chem-Impex. (URL not available)

-

ChemInform Abstract: Synthesis of 3,3′- and 4,4′Bis(alkylsulfanyl)-2,2′-bithiophenes from the Corresponding Dibromo Derivatives Through Lithiation. ResearchGate. [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. CoLab. [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. The Royal Society of Chemistry. [Link]

-

4,4'-Dibromo-2,2'-bithiophene. Chem-Impex. [Link]

Sources

A Technical Guide to 4,4'-Dibromo-3,3'-bithiophene (CAS 5556-13-8): Properties, Synthesis, and Applications in Organic Electronics

Abstract: 4,4'-Dibromo-3,3'-bithiophene is a pivotal heterocyclic organic compound that serves as a fundamental building block in the field of materials science. Its rigid bithiophene core and strategically placed bromine atoms make it an ideal precursor for the synthesis of conjugated polymers and small molecules. These resulting materials are integral to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The bromine functionalities act as versatile synthetic handles, enabling chemists to extend the π-conjugated system through various cross-coupling reactions, thereby tuning the electronic and photophysical properties of the final materials. This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis and purification protocol, analytical characterization methods, and key applications of this compound for researchers and professionals in chemistry and materials science.

Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid at room temperature. Its structural and physical properties are well-documented and critical for its use in subsequent chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 5556-13-8 | [1] |

| Molecular Formula | C₈H₄Br₂S₂ | [1] |

| Molecular Weight | 324.05 g/mol | [1] |

| IUPAC Name | 3-bromo-4-(4-bromothiophen-3-yl)thiophene | - |

| Synonyms | 4,4'-Dibromo-3,3'-bithienyl | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 125 - 129 °C | [1] |

| Purity (Typical) | ≥98% (by GC) | [1] |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and ethers (e.g., THF). | General Knowledge |

| Storage | Store at room temperature in a cool, dark, and dry place. | General Knowledge |

Synthesis and Purification

The synthesis of symmetric biaryls such as this compound is effectively achieved through the homo-coupling of an appropriate aryl halide. The Ullmann reaction, which traditionally uses copper, is a classic method for this transformation.[2][3] Modern protocols often utilize other transition metals like nickel or palladium, which can offer milder reaction conditions.[3][4]

A robust and logical approach for synthesizing this compound is the copper-mediated Ullmann homo-coupling of 3,4-dibromothiophene. This starting material is commercially available, and the Ullmann coupling is a well-established method for forming C-C bonds between aryl halides.[5]

Caption: Ullmann homo-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol relies on the oxidative addition of the C-Br bond of 3,4-dibromothiophene to activated copper particles, forming an organocopper intermediate. Two of these intermediates then undergo reductive elimination to form the 3,3' C-C bond, yielding the desired product and regenerating the active copper species. High temperatures are necessary to overcome the activation energy for these steps.[2]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents). The flask is purged with nitrogen for 15-20 minutes.

-

Reaction Setup: Add 3,4-dibromothiophene (1.0 equivalent) to the flask.

-

Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring under a continuous, gentle flow of nitrogen.

-

Reaction Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Detailed Experimental Protocol: Purification

Causality: The purification process is designed to first remove the inorganic copper residues and then separate the desired product from unreacted starting material and any side products. Soxhlet extraction is highly effective for separating the organic product from the solid copper. Column chromatography then separates molecules based on their polarity, and a final recrystallization step yields a highly pure, crystalline product.

-

Initial Extraction: Add toluene to the cooled reaction mixture and transfer the slurry to a Soxhlet extractor. Extract the crude product from the copper residue over 12-18 hours.

-

Solvent Removal: Remove the toluene from the extract using a rotary evaporator to yield the crude solid product.

-

Column Chromatography: Prepare a silica gel column using hexane as the eluent. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with hexane. The desired product, this compound, will elute after any remaining 3,4-dibromothiophene. Collect the fractions containing the pure product, as identified by TLC analysis.

-

Recrystallization: Combine the pure fractions and remove the solvent via rotary evaporation. Dissolve the resulting solid in a minimal amount of hot hexane or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the final product. The purity should be confirmed by melting point analysis and the spectroscopic methods described below.

Caption: Comprehensive workflow for the synthesis, purification, and validation of this compound.

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized this compound is a critical step. The following techniques and expected results serve as a self-validating system for the protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the molecule's symmetry should result in a simple spectrum. There are two sets of chemically equivalent protons.

-

Expected Spectrum: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons at the 2 and 2' positions will appear as one doublet, and the protons at the 5 and 5' positions will appear as another doublet. The coupling constant (J-value) between these adjacent protons on the thiophene ring should be in the range of 3-6 Hz.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Due to symmetry, only four distinct carbon signals are expected in the ¹³C NMR spectrum.

-

Expected Spectrum: Four signals in the aromatic region (typically δ 110-140 ppm). Two signals will correspond to the protonated carbons (C2/C2' and C5/C5'), and two signals will correspond to the quaternary carbons bonded to bromine (C4/C4') and the other thiophene ring (C3/C3').

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight.

-

Expected Spectrum: The mass spectrum should show a characteristic molecular ion (M⁺) peak cluster corresponding to the molecular weight of C₈H₄Br₂S₂ (324.05 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), the molecular ion will appear as a distinctive pattern of three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.

-

Applications in Materials Science

The primary value of this compound lies in its role as a monomer for creating larger, electronically active systems. The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions.

-

Conductive Polymers: Through reactions like Suzuki, Stille, or Kumada coupling, the bromine atoms can be replaced with other aromatic or vinyl groups. When reacted with a di-functionalized comonomer (e.g., a diboronic ester), it undergoes polymerization to form highly conjugated polymers. These polymers are the active materials in many organic electronic devices.

-

Organic Photovoltaics (OPVs): Polymers derived from this monomer can act as the electron-donor material in the active layer of a bulk-heterojunction solar cell.[1][6][7] The electronic properties of the polymer, which are dictated by the monomer structure, determine key photovoltaic parameters like the open-circuit voltage and short-circuit current.[8]

-

Organic Light-Emitting Diodes (OLEDs): As a rigid and planarizable core, bithiophene derivatives are used to construct materials for the emissive or charge-transport layers in OLEDs.[1] The extended conjugation allows for efficient charge transport and can be tuned to produce light of specific colors.

Caption: Role of this compound as a precursor for conjugated polymers used in organic electronics.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the hazards are expected to be similar to other brominated thiophene compounds.

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected before use.

-

Respiratory Protection: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible with strong oxidizing agents.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling platform for innovation in materials science. Its well-defined structure, synthetic accessibility, and functional handles provide chemists and material scientists with a reliable tool to design and construct the next generation of organic electronic materials. A thorough understanding of its synthesis, purification, and reactivity is essential for harnessing its full potential in creating more efficient and stable organic solar cells, displays, and transistors.

References

View References

-

Selectivity of Br/Li Exchange and Deprotonation of 4,4′-Dibromo-3,3′-bithiophene for Synthesis of Symmetrical and Unsymmetrical Dithienoheteroaromatic Rings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Supporting Information. Wiley-VCH. Available at: [Link]

-

Ullmann Reaction. BYJU'S. Available at: [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of an integrin inhibitor. Authorea. Available at: [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

- Tables For Organic Structure Analysis. Unknown Source.

-

New Bithiophene Extended IDIC-Based Non-Fullerene Acceptors and Organic Photovoltaics Thereof. MDPI. Available at: [Link]

-

Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Available at: [Link]

-

Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Polymers for Application in Organic Solar Cells: Bithiophene Can Work Better than Thienothiophene When Coupled to Benzodithiophene. ResearchGate. Available at: [Link]

-

A bithiophene imide-based polymer donor for alloy-like ternary organic solar cells with over 20.5% efficiency and enhanced stability. RSC Publishing. Available at: [Link]

-

Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics [mdpi.com]

Spectroscopic Blueprint of 4,4'-Dibromo-3,3'-bithiophene: A Technical Guide

Introduction: The Structural Significance of 4,4'-Dibromo-3,3'-bithiophene

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid bithiophene core, functionalized with bromine atoms at the 4 and 4' positions, offers specific sites for further chemical modifications, such as cross-coupling reactions. This strategic placement of bromine atoms influences the molecule's electronic properties and steric configuration, making it a subject of interest for researchers in materials science and drug development. The precise characterization of this molecule is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic signature is the cornerstone of this characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific isomer are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bithiophene core.

¹H NMR Spectroscopy: A Tale of Two Protons

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | ~3.5 | 2H | H-2, H-2' |

| ~7.1 - 7.3 | Doublet | ~3.5 | 2H | H-5, H-5' |

Causality Behind the Predictions:

The molecular structure of this compound possesses a C2 axis of symmetry, which simplifies its ¹H NMR spectrum. We anticipate two distinct signals in the aromatic region, each integrating to two protons.

-

H-2 and H-2': These protons are situated ortho to the C-S bond and meta to the bromine atom. The electron-withdrawing nature of the sulfur and bromine atoms, along with the ring current of the thiophene moiety, will deshield these protons, placing their signal downfield, estimated in the range of 7.3 - 7.5 ppm.

-

H-5 and H-5': These protons are ortho to the C-S bond and ortho to the inter-ring C-C bond. Their chemical environment is slightly different from H-2 and H-2', leading to a separate signal, likely to appear slightly upfield in the range of 7.1 - 7.3 ppm.

The coupling between H-2 and H-5 (and H-2' and H-5') is a classic three-bond (³J) coupling in a thiophene ring, which is expected to be around 3.5 Hz, resulting in two distinct doublets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 142 | C-3, C-3' |

| ~128 - 132 | C-2, C-2' |

| ~124 - 128 | C-5, C-5' |

| ~110 - 115 | C-4, C-4' |

Causality Behind the Predictions:

Due to the molecule's symmetry, only four signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C-3 and C-3': These are the quaternary carbons forming the inter-ring bond. Their chemical shift will be significantly downfield due to their substitution and involvement in the bithiophene linkage.

-

C-2 and C-2': These carbons are bonded to hydrogen and are adjacent to the sulfur atom, leading to a downfield shift.

-

C-5 and C-5': These carbons are also bonded to hydrogen and are adjacent to the sulfur atom, but their electronic environment is slightly different from C-2 and C-2'.

-

C-4 and C-4': These carbons are directly attached to the electronegative bromine atoms, causing a significant upfield shift compared to the other ring carbons, a phenomenon known as the "heavy atom effect".

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled zgpg30.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 160 ppm.

-

Visualization of NMR Assignments:

Introduction: The Strategic Importance of the 3,3'-Bithiophene Core

An In-depth Technical Guide to the Electronic Properties of 4,4'-Dibromo-3,3'-bithiophene Derivatives

In the landscape of organic electronics, thiophene-based materials are foundational due to their inherent stability, high charge carrier mobility, and tunable electronic properties. While 2,2'-bithiophene has been extensively studied, the 3,3'-bithiophene linkage offers a unique stereochemical and electronic profile. The non-linear, twisted conformation inherent to the 3,3'-linkage can disrupt extensive π-π stacking, which, while seemingly a drawback, enhances the solubility and processability of resulting polymers—a critical factor for device fabrication.

This guide focuses specifically on This compound , a pivotal building block in materials science. The bromine atoms at the 4 and 4' positions are not merely passive substituents; they serve a dual, strategic purpose. Firstly, they act as versatile synthetic handles for cross-coupling reactions (e.g., Stille, Suzuki, Kumada), enabling the construction of complex, π-conjugated polymers and oligomers. Secondly, their inductive electron-withdrawing nature profoundly influences the frontier molecular orbital (FMO) energy levels of the core structure, providing a baseline from which further electronic tuning can be achieved. This document provides researchers and drug development professionals with a comprehensive overview of the electronic properties of this molecular scaffold and its derivatives, grounded in experimental and computational validation.

Part 1: Understanding the Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of any organic semiconductor is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Level : This is the energy level of the outermost electron-occupied orbital. In the context of p-type semiconductors, it dictates the ease of oxidation (losing an electron). A higher HOMO energy level corresponds to easier electron removal. It is the primary orbital responsible for hole transport.

-

LUMO Level : This is the energy level of the first electron-unoccupied orbital. For n-type semiconductors, it determines the ease of reduction (accepting an electron). A lower LUMO energy level facilitates electron injection and transport.

-

The HOMO-LUMO Gap (E_g) : The energy difference between the HOMO and LUMO levels is the band gap. This gap is a critical parameter that determines the optical properties of the material, such as the color of light it absorbs and emits.[1][2] A smaller band gap allows the molecule to absorb lower-energy (longer wavelength) photons.

The ability to precisely control these energy levels through chemical modification is the cornerstone of designing next-generation organic electronic materials.

Caption: Relationship between HOMO, LUMO, and the energy band gap.

Part 2: The Influence of Molecular Structure on Electronic Properties

The electronic characteristics of this compound derivatives are a direct consequence of their molecular geometry and the electronic nature of their substituents.

The 3,3'-Linkage and Torsional Angle

Unlike the planar 2,2'-bithiophene, the 3,3'-linkage introduces significant steric hindrance between the thiophene rings. This forces the molecule to adopt a non-planar conformation with a notable dihedral (torsional) angle. Density Functional Theory (DFT) calculations have shown that this angle can be significant, which reduces the effective π-conjugation between the two rings compared to a fully planar system.[3] This structural feature, however, is key to improving the solubility of polymers derived from this monomer.[4]

The Role of 4,4'-Dibromo Substitution

The two bromine atoms are electronegative, exerting an electron-withdrawing inductive effect. This effect stabilizes the electron density within the π-system, resulting in a lowering of both the HOMO and LUMO energy levels compared to an unsubstituted 3,3'-bithiophene. This initial lowering is a crucial starting point for further functionalization.

Tuning via Derivatization: The Substituent Effect

The true power of the 4,4'-dibromo platform lies in its capacity for derivatization. By replacing the bromine atoms with various functional groups, the electronic properties can be precisely engineered.[5][6][7]

-

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkyl, alkoxy) raises the energy of the FMOs. This effect is generally more pronounced on the HOMO level, leading to a reduced band gap and a red-shift (shift to longer wavelengths) in the absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., cyano, fluoro, carbonyl) further lowers the energy of the FMOs. This can be used to create materials with very low LUMO levels, suitable for n-type semiconductors, or to increase the oxidation potential for stability purposes.

This predictable modulation allows for the rational design of materials tailored for specific applications, such as matching the energy levels of donor and acceptor materials in an organic photovoltaic (OPV) device.

Caption: Impact of substituents on the electronic properties of the core.

Part 3: Experimental and Computational Validation Protocols

Synthesizing theoretical knowledge with robust experimental data is paramount. The following sections detail the primary techniques used to characterize the electronic properties of these derivatives.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Expertise & Causality: Cyclic voltammetry is the cornerstone technique for experimentally determining the HOMO and LUMO energy levels.[8] The process involves applying a scanning potential to a solution of the target compound. As the potential is swept, the molecule can be oxidized (an electron is removed from its HOMO) and/or reduced (an electron is added to its LUMO). The potentials at which these redox events occur are directly correlated to the FMO energy levels. To ensure accuracy and comparability across different studies, the potentials are measured relative to a known internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9]

Trustworthiness (Self-Validating Protocol):

-

Preparation: A three-electrode electrochemical cell is assembled.

-

Working Electrode: A glassy carbon or platinum disk electrode, polished to a mirror finish.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) electrode.

-

Counter Electrode: A platinum wire or gauze.

-

-

Electrolyte Solution: The derivative is dissolved in a dry, degassed organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

-

Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: The potential of the working electrode is swept linearly with time. A typical scan rate is 100 mV/s.[9][10]

-

Calibration: After recording the voltammogram of the sample, a small amount of ferrocene is added to the solution, and another voltammogram is recorded. The potential of the Fc/Fc⁺ couple is used to reference the measured oxidation and reduction potentials.

-

Data Analysis:

-

The onset potential of the first oxidation wave (E_ox^onset) and the first reduction wave (E_red^onset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -e [ (E_ox^onset vs Fc/Fc⁺) + 5.1 ]

-

LUMO (eV) = -e [ (E_red^onset vs Fc/Fc⁺) + 5.1 ] (Note: The value 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

-

Optical Characterization: UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like bithiophene derivatives, the absorption in the UV-visible range corresponds primarily to the π-π* electronic transition, where a photon's energy promotes an electron from the HOMO to the LUMO.[11][12] The energy at the onset of this absorption band provides a direct measure of the optical band gap (E_g^opt).

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation (Solution): A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., chloroform, toluene, or THF). The concentration should be adjusted to yield a maximum absorbance below 1.5 to ensure linearity (adherence to the Beer-Lambert law).

-

Sample Preparation (Thin Film): For solid-state characterization, a thin film is prepared by spin-coating, drop-casting, or dip-coating a solution of the material onto a transparent substrate like quartz or glass.[13][14]

-

Baseline Correction: A spectrum of the pure solvent (in a matched cuvette) or the bare substrate is recorded as a baseline and subtracted from the sample's spectrum.

-

Measurement: The absorbance of the sample is measured over a relevant wavelength range (e.g., 250 nm to 800 nm).

-

Data Analysis:

-

The wavelength corresponding to the absorption edge (λ_onset) is determined from the low-energy side of the absorption spectrum. This is often found by identifying the intersection of the tangent of the absorption onset with the baseline.

-

The optical band gap is calculated using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Caption: Experimental workflow for electronic characterization.

Computational Modeling: Density Functional Theory (DFT)

Expertise & Causality: DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules.[15][16] It allows for the in silico design and screening of new derivatives before committing to potentially complex and costly synthesis. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, FMO energy levels, and even simulate UV-Vis absorption spectra. Common functionals like B3LYP combined with basis sets such as 6-31G(d,p) provide a reliable balance of accuracy and computational cost for these systems.[3][17]

Part 4: Data Summary and Analysis

To illustrate the principles discussed, the following table summarizes the expected electronic properties for this compound and two hypothetical derivatives.

| Compound | Substituent at 4,4' | Expected HOMO (eV) | Expected LUMO (eV) | Electrochemical E_g (eV) | Optical E_g (eV) |

| Parent | -Br | ~ -5.55 | ~ -2.39 | ~ 3.16 | ~ 3.25 |

| Derivative 1 | -OCH₃ (Donor) | ~ -5.35 | ~ -2.30 | ~ 3.05 | ~ 3.10 |

| Derivative 2 | -CN (Acceptor) | ~ -5.80 | ~ -2.70 | ~ 3.10 | ~ 3.20 |

Note: These are representative values derived from literature trends for illustrative purposes. Actual values will vary based on the specific molecular structure and experimental conditions.[18]

Conclusion

This compound is a highly valuable and versatile platform for the development of advanced organic electronic materials. Its unique 3,3'-linkage provides a balance of conjugation and processability, while the 4,4'-bromo positions offer a gateway to extensive chemical functionalization. Through a synergistic approach combining rational design, targeted synthesis, and rigorous characterization using cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, the electronic properties of its derivatives can be precisely controlled. This strategic tuning of HOMO/LUMO levels and the band gap is essential for creating next-generation materials for high-performance organic photovoltaics, field-effect transistors, and chemical sensors.

References

- Detailed Single-Molecule Spectroelectrochemical Studies of the Oxidation of Conjugated Polymers.

- Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy.

- Spectro-electrochemical studies of [conjugated] polymer single-molecules, nanoparticles, and thin films.

- Substituent Effect on Bithiophene-Bipyridine Organic Conjugated Systems: Theoretical Investigation. Advanced Journal of Chemistry, Section A.

- Interplays between Functional Groups and Substitution Sites Modulate the Photophysics of the Bithiophenes.

- Substituent Effect on Bithiophene-Bipyridine Organic Conjugated Systems: Theoretical Investigation. Advanced Journal of Chemistry, Section A.

- Detailed single-molecule spectroelectrochemical studies of the oxidation of conjug

- UV-VIS - Ultraviolet Visible Spectroscopy.

- The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. MDPI.

- Electrochemistry of conductive polymers XVII characterization of polythiophene electrochemically polymerized in aqueous solutions. IEEE Xplore.

- Selectivity of Br/Li Exchange and Deprotonation of 4,4′-Dibromo-3,3′-bithiophene for Synthesis of Symmetrical and Unsymmetrical Dithienoheteroaromatic Rings.

- Cyclic voltammetry results for poly(bithiophene) (dashed line),...

- Detailed Single-Molecule Spectroelectrochemical Studies of the Oxidation of Conjugated Polymers | Request PDF.

- a UV–Vis absorption spectra of the linear conjugated polymers in the...

- Electrochemical Impedance Spectroscopic Study of Polythiophenes on Carbon M

- Electrochemical Generation and Spectroscopic Characterization of Charge Carriers within Isolated Planar Polythiophene | Request PDF.

- Theoretical Calculations of Refractive Index of Synthesized One and Two Substituted Derivatives of Functionalized Bithiophene. SciSpace.

- UV–vis absorption spectrum of the polymer in solution and thin film form.

- Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.

- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.

- Fig. 1 Materials design and density functional theory (DFT) calculation...

- Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. MDPI.

- Achieving High Alignment of Conjugated Polymers by Controlled Dip-Co

- Electrochimica Acta. AIR Unimi.

- This compound. Chem-Impex.

- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI.

- HOMO (left) and LUMO (right) energy levels calculated via DFT of 4 (A), 3 (B), and 2 (C).

- 3,3'-Dibromo-2,2'-bithiophene. Ossila.

- Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene deriv

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv

- HOMO and LUMO distributions and their energies calculated at the... | Download Scientific Diagram.

- The energy levels and contour plot of HOMO and LUMO, as well as...

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH.

- (Colour online) The HOMO, LUMO, and the first excited states of the...

- 5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene. Ossila.

- Substituent effect on the electronic properties and morphologies of self-assembling bisphenazine deriv

- HOMO and LUMO distribution pattern of investigated systems at B3LYP/6-31G∗∗ level of theory.

- This compound. BOC Sciences.

- 3,3'-dibromo-2,2'-bithiophene. CymitQuimica.

- Technical Support Center: Polymerization of 3,4-Dibromothiophene. Benchchem.

- Electrochemical Copolymerization of Bithiophene and 3, 4- Ethylenedioxythiophene.

- Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Deriv

- Cyclic voltammetry.

- Validating DFT Calculations for Thieno[3,2-b]thiophene Derivatives: A Compar

- 3,3′-Dibromo-2,2′-bithiophene, 97%. Sigma-Aldrich.

- Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene in Conductive Polymer Synthesis. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Substituent effect on the electronic properties and morphologies of self-assembling bisphenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. scispace.com [scispace.com]

- 16. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

solubility of 4,4'-Dibromo-3,3'-bithiophene in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Dibromo-3,3'-bithiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in the field of organic electronics and materials science. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various technologies, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] This document offers a theoretical solubility profile based on its molecular structure and available data for analogous compounds, alongside a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂S₂.[] It consists of two thiophene rings linked at the 3 and 3' positions, with bromine atoms substituted at the 4 and 4' positions. This specific substitution pattern influences the molecule's electronic properties, stability, and processability, making it a valuable precursor for the synthesis of conjugated polymers and other advanced materials.[1] The bromine atoms serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's properties for specific applications.[4][5]

Key Physical Properties:

-

Molecular Weight: 324.06 g/mol []

-

Melting Point: 129 °C[]

-

Appearance: White to light yellow powder or crystal[1]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Br bonds and the thiophene rings, leading to effective solvation.[8] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene rings of this compound. 3,3'-Dibromo-2,2'-bithiophene is noted to be soluble in toluene.[9] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents are polar, their strong hydrogen-bonding networks may be disrupted to a lesser extent by the non-hydrogen-bond-donating this compound, making dissolution less favorable compared to polar aprotic solvents.[8] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the moderately polar solute and the nonpolar solvent results in weak intermolecular interactions and therefore poor solubility. |

| Ethers | Diethyl ether | Moderate | Diethyl ether has a moderate polarity and can engage in dipole-dipole interactions, and its use as a solvent in the workup of related syntheses suggests some degree of solubility.[10] |

| Water | Insoluble | As an organic compound with significant nonpolar character and a lack of hydrogen-bonding donor sites, this compound is expected to be insoluble in water.[11][12][13] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE)

-

Glass syringes

-

Oven

Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a vial.

-

Add an excess amount of this compound to the vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Saturation:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution becomes fully saturated.

-

-

Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the aliquot of the saturated solution taken.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[6] This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the solute will generally lead to higher solubility.[6][14]

-

Purity of the Compound: Impurities in the this compound can affect its measured solubility.

-

Crystalline Structure: The crystal lattice energy of the solid can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.

Conclusion

While quantitative solubility data for this compound is not extensively published, its chemical structure suggests high solubility in polar aprotic and aromatic hydrocarbon solvents, moderate solubility in ethers and polar protic solvents, and poor solubility in nonpolar aliphatic solvents and water. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or device fabrication, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound in scientific and industrial settings.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. CAS 51751-44-1: 3,3'-dibromo-2,2'-bithiophene | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,3'-Dibromo-2,2'-bithiophene CAS#: 51751-44-1 [m.chemicalbook.com]

- 10. iris.unito.it [iris.unito.it]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Solvent Miscibility Table [sigmaaldrich.com]

Part 1: The Foundation: Understanding the 3,3'-Bithiophene Core

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 3,3'-Bithiophene Derivatives

The Thiophene Moiety: A Quintessential Heterocycle

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of organic electronics and medicinal chemistry.[1][2] Its high π-electron density, structural planarity, and the presence of sulfur's d-orbitals contribute to its unique electronic characteristics.[1] These features make thiophene and its oligomers, like bithiophenes, exceptional building blocks for π-conjugated systems that facilitate efficient charge transport.[3] The discovery that polythiophene can be rendered electrically conductive opened a new era for organic materials, leading to their extensive study for use in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and biosensors.[4][5]

The Significance of the 3,3'-Linkage

While 2,2'-bithiophenes have been more extensively studied due to their linear structure which promotes π-delocalization, the 3,3'-linkage offers a distinct set of properties and synthetic challenges. The bond between the two thiophene rings at their β-positions results in a non-planar or twisted conformation in the ground state. This twisted structure can be strategically exploited to influence the material's solid-state packing, solubility, and optoelectronic properties.[6] Functionalization at the 3- and 3'-positions has a significant impact on the crystallinity of target molecules, allowing for fine-tuning of the morphology and microstructure of thin films, which is a critical parameter for device performance.[7] Furthermore, β-linked bithiophene derivatives can exhibit stronger redox stability compared to their α-linked counterparts, making them attractive for applications requiring long-term operational stability.[6]

Scope of This Guide

This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists. It provides an in-depth exploration of 3,3'-bithiophene derivatives, from fundamental synthetic strategies to their application in cutting-edge technologies. We will delve into the causality behind experimental choices, present validated protocols, and summarize key performance data to bridge the gap between theoretical understanding and practical application.

Part 2: Synthetic Strategies and Methodologies

The synthesis of 3,3'-bithiophene derivatives can be broadly categorized into two approaches: the construction of the core 3,3'-bithiophene unit, and the subsequent functionalization of this pre-formed scaffold. Modern methods, particularly direct arylation polycondensation, have also enabled the direct synthesis of complex polymers from simpler monomers.

Core Synthesis: Forging the 3,3'-Bithiophene Linkage

The foundational step is the creation of the C-C bond between the two thiophene rings at their 3-positions. This is typically achieved through the coupling of 3-halothiophene precursors.

Protocol 2.1: Generalized Ullmann-type Homocoupling of 3-Bromothiophene

This protocol describes a classic method for creating the symmetrical 3,3'-bithiophene core. The rationale behind using activated copper (often referred to as Rieke copper) is its high surface area and reactivity, which facilitates the oxidative insertion into the carbon-halogen bond at moderate temperatures, a step that is often sluggish with standard copper powder.

Methodology:

-

Activation of Copper: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place a stoichiometric amount of copper(I) iodide and potassium iodide in dry tetrahydrofuran (THF). Add a reducing agent like lithium naphthalenide dropwise at 0°C until the solution turns dark, indicating the formation of highly reactive copper.

-

Coupling Reaction: To the activated copper suspension, add a solution of 3-bromothiophene in dry THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots from the reaction mixture.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3,3'-bithiophene.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse for derivatizing the bithiophene core, offering versatility and high yields. The synthesis of a key intermediate, 3,3'-dibromo-2,2'-bithiophene, is often the first step, providing reactive handles for further modification.[7]

Protocol 2.2: Synthesis of a Functionalized 3,3'-Bithiophene via Suzuki Coupling

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, commercial availability of a vast library of boronic acids, and tolerance to a wide range of functional groups. The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronate complex (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Methodology:

-

Reagent Preparation: In a Schlenk flask, dissolve 3,3'-dibromo-2,2'-bithiophene (1 equivalent) and the desired arylboronic acid (2.2 equivalents) in a solvent mixture such as toluene/ethanol/water.

-

Degassing: Bubble argon through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-